Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt
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Overview
Description
Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt typically involves the reaction of barbituric acid or 2-thiobarbituric acid with benzaldehydes. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product . The Knoevenagel condensation reaction is commonly employed, where barbituric acid or 2-thiobarbituric acid reacts with benzaldehyde in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may enhance the binding of inhibitory neurotransmitters to their receptors, thereby exerting sedative or anticonvulsant effects .
Comparison with Similar Compounds
Phenobarbital: A barbituric acid derivative with sedative and anticonvulsant properties.
Thiopental: Another barbiturate used for anesthesia and sedation.
Benzylbutylbarbiturate: A rare barbiturate designer drug with similar chemical structure.
Uniqueness: Barbituric acid, 5-benzyl-5-butyl-2-thio-, sodium salt is unique due to its specific chemical structure, which includes a benzyl and butyl group attached to the barbituric acid core. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64058-18-0 |
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Molecular Formula |
C15H17N2NaO2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
sodium;5-benzyl-5-butyl-4,6-dioxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C15H18N2O2S.Na/c1-2-3-9-15(10-11-7-5-4-6-8-11)12(18)16-14(20)17-13(15)19;/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1 |
InChI Key |
NYRKSNVZVXCRNY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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